1,1,2-Trimethylhydrazine dihydrochloride
Description
Historical Trajectories in Hydrazine (B178648) Chemistry Research
The journey into hydrazine chemistry began in 1875 when German chemist Emil Fischer first coined the name "hydrazine" while working to produce organic compounds from mono-substituted hydrazine. wikipedia.org Fischer's initial work involved synthesizing phenylhydrazine, a precursor to hydrazine, by reducing a diazonium salt. hydrazine.com However, it was another German chemist, Theodor Curtius, who first successfully synthesized hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. wikipedia.org Despite his efforts, Curtius was unable to isolate pure hydrazine. wikipedia.org This milestone was achieved in 1895 by the Dutch chemist Lobry de Bruyn, who prepared pure anhydrous hydrazine for the first time. wikipedia.orghydrazine.com
A significant advancement in the production of hydrazine came in 1907 with Friedrich August Raschig's development of the Olin Raschig process. hydrazine.com This method, which involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951), enabled the efficient and economical production of hydrazine, paving the way for its wider application. wikipedia.orghydrazine.com The 20th century saw hydrazine's prominence rise dramatically, largely due to the events of World War II. acs.org It was used as a component in rocket fuel; a mixture containing 30% hydrazine, 57% methanol (B129727), and 13% water was known as C-Stoff and powered the German Messerschmitt Me 163B rocket-powered fighter plane. wikipedia.orghydrazine.com
Following the war, research into hydrazine and its derivatives expanded significantly. hydrazine.comacs.org In the United States, the Jet Propulsion Laboratory (JPL) extensively studied its potential as a propellant in the late 1940s, and the first large-scale hydrazine plant began production in 1953. hydrazine.com Beyond rocketry, hydrazine found use as a low-power monopropellant for maneuvering thrusters on spacecraft, including the Viking landers and Mars rovers like Curiosity and Perseverance. wikipedia.org The study of organic and substituted hydrazines also grew, with these compounds becoming recognized as important intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. acs.orgbritannica.com
| Year | Scientist(s) | Key Contribution |
| 1875 | Emil Fischer | Coined the term "hydrazine" and synthesized the organic derivative phenylhydrazine. wikipedia.orghydrazine.com |
| 1887 | Theodor Curtius | First synthesized hydrazine sulfate. wikipedia.orgacs.org |
| 1895 | Lobry de Bruyn | Prepared pure anhydrous hydrazine for the first time. wikipedia.orghydrazine.com |
| 1907 | Friedrich Raschig | Developed an efficient process for hydrazine production from ammonia and sodium hypochlorite. wikipedia.orghydrazine.com |
| WWII | German Luftwaffe | Utilized a hydrazine-methanol mixture (C-Stoff) as rocket fuel for the Me 163B fighter. wikipedia.orghydrazine.com |
| Post-WWII | Various Researchers | Expanded applications in space exploration, pharmaceuticals, and industrial processes. wikipedia.orghydrazine.combritannica.com |
Significance of 1,1,2-Trimethylhydrazine Dihydrochloride (B599025) in Contemporary Chemical and Biological Sciences
1,1,2-Trimethylhydrazine dihydrochloride is a methylated hydrazine derivative that holds specific importance in modern research, primarily as a building block in organic synthesis and as a tool in biological investigations. Its dihydrochloride form enhances its stability and solubility, making it a convenient reagent for laboratory use.
In Chemical Sciences:
The compound serves as a valuable reagent in synthetic organic chemistry. A primary application is in the synthesis of hydrazones and azines, which are crucial intermediates for producing a range of organic molecules, including those used in pharmaceuticals and agrochemicals. The synthesis of methylated hydrazines like 1,1,2-trimethylhydrazine often involves the alkylation of hydrazine. Industrial methods can utilize methanol as both a solvent and a methylating agent in the presence of hydrazine hydrochloride salts under controlled temperature and pressure to produce various methylated hydrazines. The process requires careful optimization to maximize the yield of the desired trimethylated product while minimizing the formation of mono- and dimethylhydrazines.
As a substituted hydrazine, this compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives using agents like potassium permanganate (B83412) or hydrogen peroxide.
Reduction: The compound can be reduced with reagents such as lithium aluminum hydride to yield other hydrazine derivatives.
Substitution: The hydrazine group can act as a nucleophile in reactions with electrophiles like alkyl halides and acyl chlorides to form more complex substituted hydrazine compounds.
In Biological Sciences:
The significance of this compound in biology lies in its use as a research chemical. It is employed in studies investigating enzyme inhibition and as a precursor for creating new, biologically active molecules. Hydrazine derivatives are known to interact with various enzymes, and hydrazones, which can be synthesized from this compound, have been a focus of research for their inhibitory activity against monoamine oxidase (MAO) enzymes. nih.gov Selective inhibitors of MAO-A are investigated as potential antidepressants, while MAO-B inhibitors are studied for other neurological conditions. nih.gov
Furthermore, substituted hydrazines and their derivatives are explored in medicinal chemistry for a variety of therapeutic targets. For instance, hydrazine-thiazole hybrids have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov The core structure provided by compounds like 1,1,2-trimethylhydrazine allows chemists to build a library of derivative compounds for screening against various biological targets. Its function as an alkylating agent, which allows it to form covalent bonds with nucleophilic sites on biomolecules like proteins and DNA, is a key aspect of its biological activity and a subject of mechanistic studies.
| Property | Value |
| CAS Number | 339539-94-5 cymitquimica.comsigmaaldrich.com |
| Molecular Formula | C₃H₁₂Cl₂N₂ cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 147.05 g/mol sigmaaldrich.comcalpaclab.combldpharm.com |
| Physical Form | Solid cymitquimica.comsigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | LBSZGESOMSLXFZ-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |
Current Research Frontiers and Unaddressed Challenges Pertaining to the Compound
Research involving this compound and related substituted hydrazines is advancing on several fronts, driven by the need for novel synthetic methods and new therapeutic agents. However, significant challenges remain.
Current Research Frontiers:
Advanced Synthetic Methods: A key area of research is the development of more efficient and selective methods for synthesizing substituted hydrazines. This includes creating catalytic systems for direct functionalization and reductive alkylation processes that provide better control over the degree of substitution. acs.orgcdnsciencepub.com For example, reducing azines with lithium aluminum hydride has been reported as an effective method for producing 1,2-dialkylhydrazines in good yields. cdnsciencepub.com
Novel Therapeutic Agents: There is ongoing exploration into hydrazine derivatives as scaffolds for new drugs. Research focuses on synthesizing and testing new hydrazone derivatives for their inhibitory activity against enzymes implicated in various diseases, such as monoamine oxidases (MAOs) for neurological disorders and α-glucosidase for diabetes. nih.govnih.gov
Analytical Techniques: The development of rapid and accurate analytical methods is crucial for both synthesis and biological studies. Techniques like reactive column gas chromatography are being refined for the analysis of mixtures containing hydrazine and its methylated derivatives. oup.com
Unaddressed Challenges:
Synthesis Selectivity: A persistent challenge in the synthesis of methylated hydrazines is achieving high selectivity for a specific product like 1,1,2-trimethylhydrazine. The reaction of hydrazine with a methylating agent often produces a mixture of products with different degrees of methylation, requiring complex purification steps to isolate the desired compound. oup.com
Mechanistic Understanding: While the alkylating nature of some hydrazine derivatives is known, a detailed mechanistic understanding of their interactions with specific biological targets is often lacking. Further research is needed to elucidate the precise molecular interactions that govern their biological effects, which is crucial for the rational design of new therapeutic agents.
Data Gaps: There is limited publicly available data on certain aspects of synthetic hydrazines like this compound. More comprehensive studies are needed to build a complete profile of the compound to support its broader use in research.
Sustainable Processes: Developing more sustainable and economical manufacturing processes for substituted hydrazines remains a goal. This includes improving catalyst recycling and reducing waste generated during synthesis and purification.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,2-trimethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-4-5(2)3;;/h4H,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZGESOMSLXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594353 | |
| Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339539-94-5 | |
| Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 339539-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1,1,2 Trimethylhydrazine Dihydrochloride
Diverse Synthetic Routes and Reaction Conditions for 1,1,2-Trimethylhydrazine Dihydrochloride (B599025) and Related Trimethylhydrazines
The preparation of 1,1,2-trimethylhydrazine and its salts can be accomplished through several distinct synthetic pathways, each with specific advantages concerning scalability, precursor availability, and reaction control.
Catalytic Hydrogenation Approaches for Hydrazine (B178648) Derivatives
Catalytic hydrogenation represents a key method for the synthesis of substituted hydrazines. This approach typically involves the reduction of a precursor containing a carbon-nitrogen or nitrogen-nitrogen double bond. For the synthesis of trimethylhydrazine (B156840), a relevant precursor is methylenedimethylhydrazine. acs.org The reduction of this hydrazone via catalytic hydrogenation yields the desired trimethylhydrazine. acs.org Transfer hydrogenation, using hydrazine hydrate (B1144303) as a hydrogen source in the presence of a metal catalyst, is another powerful technique for reducing various functional groups, including those in hydrazine derivatives, under mild conditions. researchgate.netresearcher.life The choice of catalyst, often a noble metal like platinum or a supported metal catalyst, is crucial for the efficiency and selectivity of the hydrogenation process. uop.edu.pkresearchgate.net
Hydride Reduction Strategies (e.g., Lithium Aluminum Hydride)
Hydride-based reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are highly effective for synthesizing trimethylhydrazine from functionalized precursors. uop.edu.pklibretexts.org LiAlH₄ is a potent reducing agent capable of converting amides and other carbonyl derivatives to the corresponding amines or hydrazines. acs.orglibretexts.org
A well-established method involves the reduction of 1-formyl-2,2-dimethylhydrazine with LiAlH₄ in a solvent like 1,4-dioxane. acs.org This reaction proceeds efficiently at moderately elevated temperatures (e.g., 50 °C) to furnish trimethylhydrazine. acs.org An alternative, though potentially less reproducible, LiAlH₄ reduction route starts from methylenedimethylhydrazine. acs.orgcdnsciencepub.com The reduction of azines, such as ethylideneazine, with LiAlH₄ has also been reported to produce 1,2-dialkylhydrazines in high yields, demonstrating the broad utility of this reagent in hydrazine synthesis. cdnsciencepub.com
Table 1: Comparison of Hydride Reduction Routes for Trimethylhydrazine Synthesis
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
| 1-Formyl-2,2-dimethylhydrazine | Lithium Aluminum Hydride (LiAlH₄) | 1,4-Dioxane | 50 °C, 1.5-5 h | Trimethylhydrazine | High | acs.org |
| Methylenedimethylhydrazine | Lithium Aluminum Hydride (LiAlH₄) | - | - | Trimethylhydrazine | Unsatisfactory | proquest.comacs.org |
| Ethylideneazine | Lithium Aluminum Hydride (LiAlH₄) | - | - | 1,2-Diethylhydrazine | 80% | cdnsciencepub.com |
Alkylation Reactions of Hydrazine Precursors
Direct alkylation of hydrazine is often a challenging synthetic route due to the difficulty in controlling the degree of substitution, frequently leading to overalkylation. princeton.edu The synthesis of trimethylhydrazine via direct methylation is particularly difficult. dtic.mil However, specific methodologies have been developed to overcome these limitations.
One industrially relevant method involves the high-pressure, high-temperature alkylation of hydrazine dihydrochloride with methanol (B129727). This process is typically conducted at around 150 °C and 1.0-1.2 MPa, with a methanol-to-hydrazine molar ratio of 3-5:1, to produce trimethylhydrazine hydrochloride.
More advanced strategies offer greater selectivity. A notable approach is the selective alkylation of hydrazine derivatives by forming a nitrogen dianion intermediate. d-nb.infoorganic-chemistry.org This involves the metalation of a protected hydrazine with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an alkylating agent. d-nb.infoorganic-chemistry.org This method allows for precise, stepwise introduction of different alkyl groups onto either nitrogen atom, providing a controlled route to asymmetrically substituted hydrazines. d-nb.info
Table 2: Alkylation Strategies for Trimethylhydrazine Synthesis
| Hydrazine Precursor | Alkylating Agent | Conditions | Key Feature | Product | Reference |
| Hydrazine dihydrochloride | Methanol | 150 °C, 1.0-1.2 MPa | Direct, high pressure | Trimethylhydrazine hydrochloride | |
| Protected Hydrazine (e.g., PhNHNHBoc) | Alkyl Halides | n-BuLi, THF, -78 °C | Selective via dianion intermediate | Sequentially alkylated hydrazines | d-nb.infoorganic-chemistry.org |
Multi-step Synthesis via Protected Hydrazine Intermediates
To circumvent the challenges of direct alkylation, multi-step syntheses using protected hydrazine intermediates are commonly employed. princeton.edud-nb.info These routes offer superior control over the final substitution pattern.
A prominent example is the two-step synthesis of trimethylhydrazine (TMH) starting from 1,1-dimethylhydrazine (B165182). acs.org In the first step, 1,1-dimethylhydrazine is reacted with ethyl formate (B1220265) to produce 1-formyl-2,2-dimethylhydrazine. This formyl group acts as a protecting group for one of the nitrogen atoms and serves as a precursor for the third methyl group. The reaction is typically heated to around 50 °C for an extended period. acs.org In the second step, the resulting 1-formyl-2,2-dimethylhydrazine is reduced, most commonly with LiAlH₄, to yield trimethylhydrazine. acs.org This procedure avoids difficult acid-base extractions often required in other methods and has been successfully scaled up. acs.org
Investigation of Mechanistic Aspects in Synthesis
Understanding the underlying mechanisms, including reaction kinetics and thermodynamics, is crucial for optimizing the synthesis of 1,1,2-trimethylhydrazine.
Elucidation of Reaction Kinetics and Thermodynamic Influences on Synthesis
The kinetics of hydrazine derivative synthesis are highly dependent on the chosen route. For alkylation reactions, the rate is influenced by the reactivity of the electrophile, with the leaving group order of reactivity being chloride < bromide < iodide, and by steric hindrance from bulkier alkyl groups. d-nb.info In reactions involving amidines and azines, Hammett plot analysis has shown that electron-withdrawing substituents on the azine ring and electron-donating substituents on the nucleophile can accelerate the reaction, indicating a buildup of positive charge on the amidine in the rate-determining step. escholarship.org For instance, the reaction rate between a 1,2,3,5-tetrazine (B1252110) and various aryl amidines showed a 10- to 15-fold difference between the most electron-rich and electron-deficient amidines. escholarship.org
Characterization of Intermediate Species in Synthetic Pathways
The synthesis of complex molecules often proceeds through a series of intermediate species, the isolation and characterization of which are crucial for understanding reaction mechanisms and optimizing synthetic routes. In the context of derivatives of 1,1,2-trimethylhydrazine, such as the biologically active compound 3-(2,2,2-trimethylhydrazinium)propionate, a key intermediate is the salt of an alkyl-3-(2,2,2-trimethylhydrazinium)propionate. google.com
A common synthetic pathway starts with 1,1-dimethylhydrazine and an ester of acrylic acid, which react to form a 3-(2,2-dimethylhydrazino)propionic acid ester. google.com This compound is then alkylated with an agent like methyl chloride, methyl bromide, or dimethylsulfate to yield the quaternary hydrazinium (B103819) salt intermediate, for example, methyl-3-(2,2,2-trimethylhydrazinium)propionate chloride or bromide. google.com This intermediate is typically not the final product but is subjected to further transformation, such as hydrolysis, to yield the desired molecule. google.comgoogle.com
While detailed spectroscopic data for these specific intermediates are not always published in primary literature, their structural confirmation is essential for process control in industrial synthesis. google.com The progress of reactions involving these intermediates, such as the saponification of the ester group, is often monitored using techniques like Thin-Layer Chromatography (TLC). google.com
In analogous heterocyclic syntheses, the isolation of key intermediates has been successfully achieved, allowing for unambiguous structural confirmation. For instance, in the synthesis of tetraazafluoranthen-3(2H)-ones, crucial intermediates were isolated and characterized using NMR spectroscopy and single-crystal X-ray analysis. mdpi.com This approach confirmed that the reaction proceeds through two distinct hydrazinolysis–cyclization steps. mdpi.com Such detailed characterization provides definitive proof of the mechanistic pathway, a practice that is invaluable for the synthesis of complex hydrazine derivatives. mdpi.com
Derivatization and Functionalization Strategies for 1,1,2-Trimethylhydrazine Dihydrochloride
1,1,2-Trimethylhydrazine is a versatile chemical scaffold that can be modified to produce a wide array of derivatives with distinct properties. The presence of a reactive secondary amine group (-NH-) and nucleophilic nitrogen atoms allows for various chemical transformations. Functionalization strategies often target these sites to build more complex molecules. The dihydrochloride salt form enhances the compound's stability and solubility, making it a convenient starting material for further reactions. Common derivatization reactions include nucleophilic substitutions, oxidations, and condensations.
Synthesis and Utility of Hydrazone and Azine Derivatives
Hydrazones and azines are important classes of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov These derivatives can be synthesized from hydrazine-containing precursors.
Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure and are typically synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. nih.govresearchgate.net In the case of 1,1,2-trimethylhydrazine, the secondary amine moiety can react with a carbonyl compound, often in the presence of an acid catalyst, to form a trisubstituted hydrazone. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.
Azines , which contain a C=N-N=C functional group, are symmetrical derivatives formed from the reaction of hydrazine with two equivalents of an aldehyde or ketone. nih.gov While 1,1,2-trimethylhydrazine itself would form a hydrazone, its parent compound, hydrazine, is the typical precursor for azines. nih.gov These compounds are noted for their interesting chemical attributes and are considered important scaffolds in drug design. nih.gov
The utility of these derivatives is broad, with research highlighting their potential as therapeutic agents. For example, specific azine derivatives have been designed and synthesized as potent tyrosinase inhibitors for potential use in cosmetics and medicine. nih.gov
| Method | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Hydrazine derivative, Aldehyde/Ketone | Reflux in a solvent like ethanol (B145695) with a few drops of acetic acid. | Facile, convenient, and widely applicable for synthesizing novel hydrazones. | nih.govresearchgate.netresearchgate.net |
| Base-Promoted Tandem Reaction | Aldehyde, Hydrazine, Alkyl Halide | Base-promoted one-pot reaction. | Allows for the synthesis of trisubstituted hydrazones without isolating intermediates. | organic-chemistry.org |
| Catalytic Acceptorless Dehydrogenative Coupling | Arylhydrazine, Alcohol | Catalytic process without an external oxidant. | Direct synthesis of arylhydrazones with high selectivity. | organic-chemistry.org |
Design and Preparation of Biologically Active Propionate Derivatives (e.g., 3-(2,2,2-trimethylhydrazine)propionate)
A prominent example of a biologically active derivative is 3-(2,2,2-trimethylhydrazinium)propionate, also known as Meldonium. google.comgoogle.com This compound is synthesized from precursors related to 1,1,2-trimethylhydrazine. The general manufacturing process starts from 1,1-dimethylhydrazine and acrylic acid esters to create a 3-(2,2-dimethylhydrazino)propionic acid ester, which is then quaternized by methylation to form a 3-(2,2,2-trimethylhydrazinium)propionate ester salt. google.com The final step involves the hydrolysis of this ester intermediate to the final product. google.comgoogle.com Two distinct methods for this final conversion have been developed.
Method 1: Ion-Exchange Resin This method involves passing an aqueous solution of a 3-(2,2,2-trimethylhydrazinium)-alkylpropionate salt, such as the methylpropionate chloride, through a column containing a strongly basic anion exchange resin like Amberlite IRA-400. google.com This process achieves two simultaneous transformations: the exchange of the acid anion (e.g., Cl⁻) for a hydroxide (B78521) ion (OH⁻) and the hydrolysis of the ester group. google.com The final product is obtained in high yield after evaporating the solvent and crystallizing the residue from ethanol. google.com For the conversion of 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride, a yield of 85% has been reported. google.com
Method 2: Saponification and Precipitation An alternative approach, considered more suitable for large-scale industrial production, avoids the use of ion-exchange resins. google.com In this process, the 3-(2,2,2-trimethylhydrazinium)propionate ester salt is saponified using an alkaline agent such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an ethanol suspension. google.com After the saponification is complete, the reaction mixture is cooled and saturated with a gaseous acid anhydride (B1165640), like carbon dioxide (CO₂) or sulfur dioxide (SO₂). google.com This causes the precipitation of inorganic salts (e.g., sodium carbonate), which can be removed by filtration. google.com The desired 3-(2,2,2-trimethylhydrazinium)propionate is then isolated from the filtrate. google.com
| Feature | Ion-Exchange Resin Method | Saponification Method |
|---|---|---|
| Key Reagent | Strongly-basic anion exchange resin (e.g., Amberlite IRA-400) | Alkaline agent (NaOH, KOH) and gaseous acid anhydride (CO₂, SO₂) |
| Solvent | Water, Ethanol | Ethanol |
| Reported Yield | 85% | ~95% (crude) |
| Advantages | Simultaneous hydrolysis and deionization. | Lower production costs, suitable for large-scale manufacturing, avoids unstable resins. |
| Disadvantages | Resins are unstable, require regeneration, and have low ion exchange capacity, making it costly for large-scale production. | Requires handling of gaseous reagents and careful pH control. |
| Reference | google.comgoogle.com | google.com |
Characterization of the final product, 3-(2,2,2-trimethylhydrazinium)-propionate, has been confirmed by PMR-spectroscopy, showing signals at 6.70 ppm (singlet, (CH₃)₃N⁺), 6.89 ppm (triplet, CH₂), and 7.77 ppm (triplet, CH₂). google.com
Formation of Organometallic Complexes
Organometallic chemistry involves the study of compounds containing metal-carbon bonds, but also broadly includes complexes with ligands bound to a metal through other atoms like nitrogen or oxygen. libretexts.org The nitrogen atoms in 1,1,2-trimethylhydrazine possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers.
The lone pair on the terminal, secondary amine nitrogen (-NH-) and the tertiary amine nitrogen (-N(CH₃)₂) can be donated to vacant orbitals of a transition metal ion, forming a coordination complex. Due to steric hindrance from the two methyl groups on one nitrogen and one methyl group on the other, 1,1,2-trimethylhydrazine would likely act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The less sterically hindered terminal nitrogen would be the more probable coordination site.
The formation of such organometallic complexes can significantly alter the chemical and physical properties of the 1,1,2-trimethylhydrazine ligand. This principle is fundamental in catalysis, where ligand coordination to a metal can activate or modify the reactivity of the ligand for subsequent transformations. msu.edu While specific organometallic complexes of 1,1,2-trimethylhydrazine are not extensively detailed in the literature, the principles of coordination chemistry suggest its viability as a ligand in the formation of novel organometallic structures. libretexts.org
Chemical Reactivity and Mechanistic Studies of 1,1,2 Trimethylhydrazine Dihydrochloride
Oxidative Reactions and Product Profiling
The oxidation of 1,1,2-trimethylhydrazine can proceed through several pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. Generally, the oxidation of hydrazine (B178648) derivatives can lead to the formation of corresponding nitroso or nitro compounds. dtic.mil More vigorous oxidation can result in the cleavage of the nitrogen-nitrogen bond. For instance, the oxidation of various alkylhydrazines with iodine in the presence of a base typically yields a mixture of corresponding alkanes, alkenes, alkyl iodides, and alcohols. rsc.org
Surface-Catalyzed Oxidation Mechanisms
Surface-catalyzed oxidation is a critical process, particularly in the context of environmental degradation and storage of hydrazine-based compounds. Studies involving various metal and metal oxide surfaces have shown that the degree of methylation on the hydrazine molecule significantly influences its reactivity.
In a key study using a metal-powder packed tubular flow reactor at 55°C, 1,1,2-trimethylhydrazine, along with other di- and tetra-methylated hydrazines, was found to be essentially unreactive under conditions that promoted the complete reaction of hydrazine and significant oxidation of monomethylhydrazine (MMH). nasa.gov The general mechanism for the surface-catalyzed oxidation of more reactive hydrazines like hydrazine and MMH is proposed to involve adsorption onto the catalytic surface (e.g., metal oxides), followed by oxidative dehydrogenation and reductive elimination steps. nasa.gov For less reactive, more sterically hindered hydrazines like the trimethyl derivative, these steps are evidently kinetically disfavored. The relative inertness of trimethylhydrazine (B156840) in this context highlights the protective effect of methyl substitution against surface-catalyzed air oxidation.
Table 1: Relative Reactivity of Hydrazines in Surface-Catalyzed Air Oxidation
| Compound | Relative Reactivity | Major Products (from more reactive hydrazines) |
| Hydrazine | 130 | Diimide (N₂H₂), Ammonia (B1221849) |
| Monomethylhydrazine (MMH) | 7.3 | Methyldiazene, Methanol (B129727) |
| Unsymmetrical Dimethylhydrazine (UDMH) | 1.0 | No detectable products |
| Trimethylhydrazine | ~0 (Essentially unreactive) | N/A |
Data sourced from studies on Al/Al₂O₃ surfaces. nasa.gov Note: Trimethylhydrazine was studied separately and found to be unreactive under similar conditions. nasa.gov
Autoxidation Processes and Associated Free Radical Mechanisms
Autoxidation, the reaction with atmospheric oxygen without an external initiator, is a common degradation pathway for hydrazines. These reactions typically proceed via free-radical chain mechanisms. dtic.mil While specific studies on 1,1,2-trimethylhydrazine are limited, the mechanism can be inferred from extensive research on structurally similar compounds like 1,1-dimethylhydrazine (B165182) (UDMH).
For UDMH, the major products of autoxidation are formaldehyde (B43269) dimethylhydrazone, nitrogen, and water, with minor products including dimethylamine (B145610) and dimethylnitrosamine. dtic.mil A postulated free-radical chain mechanism leads to a hydroperoxide intermediate, which then participates in rapid wall reactions to form the final products. dtic.mil It is plausible that 1,1,2-trimethylhydrazine undergoes a similar autoxidation process, likely initiated by the abstraction of the hydrogen atom from the secondary amine group (N-2 position) to form a stabilized hydrazonyl radical.
Reductive Transformations and Substitution Reaction Analyses
Reductive Transformations
1,1,2-Trimethylhydrazine dihydrochloride (B599025) can undergo reduction to form various other hydrazine derivatives. dtic.mil Common laboratory reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for these transformations. dtic.mil
A more profound transformation is the reductive cleavage of the nitrogen-nitrogen bond. This reaction typically requires more potent reducing systems and is facilitated by the presence of activating groups on the nitrogen atoms, such as acyl or sulfonyl groups. rsc.org For less activated hydrazines, potent conditions like sodium in liquid ammonia are often necessary to achieve N-N bond cleavage, whereas more activated hydrazides can be cleaved by milder reagents like zinc in acetic acid or aluminum amalgam. rsc.orgpsu.edu
Substitution Reaction Analyses
The lone pair of electrons on the nitrogen atoms makes 1,1,2-trimethylhydrazine a competent nucleophile. It can participate in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides. dtic.mil The presence of three methyl groups influences the nucleophilicity of the two nitrogen atoms. Studies on the nucleophilic reactivity of hydrazines have shown that methyl groups increase the reactivity of the α-position (the more substituted nitrogen) but decrease the reactivity of the β-position. researchgate.net In the case of 1,1,2-trimethylhydrazine, reaction with certain electrophiles occurs regioselectively at the secondary amine (NH) group. researchgate.net
A notable application involving a related species is the use of 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), a quaternary salt prepared from 1,1-dimethylhydrazine. TMHI serves as a highly effective aminating reagent in a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgresearchgate.net In the presence of a strong base, TMHI can directly aminate electron-deficient aromatic rings, such as nitroarenes, providing an efficient route to isomers that may not be accessible with other aminating reagents. organic-chemistry.orgosti.gov
Reaction Mechanisms with Diverse Chemical Reagents
The reactivity of 1,1,2-trimethylhydrazine dihydrochloride is diverse, with mechanisms that are characteristic of the hydrazine functional group.
Oxidation Mechanism : The oxidation of hydrazines is fundamentally a free-radical process. researchgate.netnih.gov It often begins with a one-electron transfer to an oxidizing agent or catalyst (like a metal ion) to form a hydrazinium (B103819) radical cation. researchgate.net Subsequent steps can involve deprotonation to form a neutral hydrazonyl radical. This radical is a key intermediate that can dimerize, be further oxidized, or, in the case of autoxidation, react with molecular oxygen to propagate a chain reaction leading to various products. dtic.milacs.org
Reductive Cleavage Mechanism : The reductive cleavage of the N-N bond by systems like sodium in liquid ammonia involves successive single electron transfers from the metal to the hydrazine derivative. psu.edu These electron transfers, interspersed with protonation steps (from the ammonia solvent), weaken and ultimately break the N-N sigma bond, yielding two separate amine molecules upon workup. The efficiency of this process depends heavily on the activation of the hydrazine; electron-withdrawing groups on the nitrogen atoms make the molecule more susceptible to electron addition. rsc.orgpsu.edu
Nucleophilic Substitution Mechanism : In substitution reactions, the hydrazine acts as a nucleophile, using a lone pair on one of its nitrogen atoms to attack an electrophilic center. dtic.milcsbsju.edu For 1,1,2-trimethylhydrazine, the N-2 nitrogen is generally the more reactive site for nucleophilic attack due to reduced steric hindrance compared to the tertiary N-1 nitrogen. researchgate.net In the specific case of VNS reactions using the related TMHI, the mechanism involves the formation of a carbanion adjacent to the positively charged quaternary nitrogen upon deprotonation by a strong base. This carbanion then adds to an electron-deficient aromatic ring, and subsequent elimination of trimethylamine (B31210) leads to the aminated aromatic product. organic-chemistry.org
Table 2: Summary of Reactions and Reagents for 1,1,2-Trimethylhydrazine and Related Derivatives
| Reaction Type | Common Reagents | Typical Products |
| Oxidation | Potassium permanganate (B83412), Hydrogen peroxide, Iodine | Nitroso/nitro derivatives, Alkanes, Alkenes, Alkyl iodides |
| Autoxidation | O₂ (air), Metal catalysts | Formaldehyde dimethylhydrazone (from UDMH model), N₂ |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Other hydrazine derivatives |
| N-N Bond Cleavage | Sodium in liquid ammonia, Catalytic hydrogenation | Corresponding amines |
| Nucleophilic Substitution | Alkyl halides, Acyl chlorides, Nitroarenes (with TMHI) | N-alkylated/acylated hydrazines, Amino-aromatics |
Biological Activities and Molecular Mechanisms of 1,1,2 Trimethylhydrazine Dihydrochloride and Its Derivatives
Mechanistic Investigations of Alkylating Agent Functionality
1,1,2-Trimethylhydrazine dihydrochloride (B599025) (TMH) is recognized for its biological activity, which primarily stems from its function as an alkylating agent. This chemical property is central to its mechanism of action and underlies its observed effects on cellular systems, including its carcinogenicity. The biotransformation of hydrazine (B178648) derivatives can lead to the formation of reactive species that are responsible for their pathophysiological and pharmacological effects. nih.govresearchgate.net
The core of TMH's mechanism involves its capacity to act as an alkylating agent, forming covalent bonds with nucleophilic sites found on crucial cellular macromolecules like DNA and proteins. The hydrazine group is key to this reactivity, allowing the compound to interact with molecular targets and modify their activity. The metabolic activation of hydrazine derivatives, often catalyzed by enzymes such as cytochrome P450, can produce reactive free radical species. nih.govresearchgate.net These radicals can then bind irreversibly to proteins and DNA. nih.gov
Alkylation of DNA by such agents can interfere with the normal pairing of DNA bases, leading to mutations. mdpi.com Furthermore, studies on other alkylating agents have shown that alkylation of DNA can significantly reduce its ability to associate with the nuclear matrix, a structure vital for chromatin organization and DNA replication. nih.gov This interference with DNA-matrix association may be a key contributor to the cytotoxic activity of these compounds. nih.gov Similarly, direct alkylation of proteins can modify their structure and lead to an inhibition of their normal function.
Table 1: Summary of Molecular Interactions of Alkylating Hydrazine Derivatives
| Macromolecule | Type of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|
| DNA | Covalent bond formation (Alkylation) | Induction of DNA damage and mutations; interference with DNA-matrix association. | nih.gov |
| Proteins | Covalent bond formation (Alkylation) | Inhibition or modification of enzyme/protein activity. | |
| Cellular Components | Formation of Reactive Free Radicals | Binding to macromolecules, causing cellular dysfunction and oxidative stress. | nih.govresearchgate.net |
The covalent modification of DNA and proteins by 1,1,2-Trimethylhydrazine dihydrochloride disrupts normal cellular functions, which is a primary factor in its carcinogenic and cytotoxic properties. The formation of reactive intermediates during its metabolism is believed to interact with these cellular macromolecules, leading to mutations and cell damage. Research has demonstrated that TMH is a potent carcinogen in animal models, capable of inducing tumors in the large bowel.
Disruption of cellular function by hydrazine derivatives can occur through several pathways:
Genetic Damage : Alkylation of DNA leads to permanent damage, which, if not repaired, can result in mutations during DNA replication, a critical step in carcinogenesis. nih.govnih.gov Hydrazine itself has been shown to induce DNA strand breaks and is mutagenic in bacteria and yeast. nih.gov
Enzyme Inhibition : Covalent modification of enzymes can lead to the inhibition of critical metabolic and signaling pathways.
Modulation of Cellular Metabolism
While the alkylating properties of TMH are well-documented, specific details regarding its direct impact on major metabolic pathways like glycolysis and fatty acid oxidation are limited in the available literature. However, the broader class of hydrazine derivatives is known to exert various effects on cellular metabolism.
Fatty acid oxidation is a major source of energy, particularly in tissues like the heart. nih.govyoutube.comkhanacademy.org The inhibition of this pathway can lead to a metabolic shift towards glucose oxidation. A notable example, though a different chemical entity, is the antianginal drug Trimetazidine. Trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by specifically inhibiting the mitochondrial enzyme long-chain 3-ketoacyl coenzyme A thiolase. nih.gov It has also been reported to inhibit another key enzyme in fatty acid transport, carnitine palmitoyltransferase-1 (CPT-1), although with relatively low potency. nih.gov While this illustrates a mechanism of metabolic rewiring, there is no direct evidence from the provided search results to indicate that this compound acts via the same mechanism. The potential for TMH to induce metabolic rewiring remains an area requiring further investigation.
Neuroprotective Mechanisms in Disease Models
There is no specific information in the searched literature detailing the neuroprotective mechanisms of this compound. However, studies on other hydrazine derivatives and structurally related compounds have revealed potential neuroprotective activities in various disease models. These findings suggest that the broader chemical class may hold therapeutic potential, although direct extrapolation to TMH is not possible without specific research.
For instance, the hydrazine derivative Hydralazine has demonstrated neuroprotective effects in a rat model of spinal cord injury by acting as an acrolein scavenger, thereby reducing tissue damage and improving motor deficits. nih.gov In a model of 6-hydroxydopamine-induced neurotoxicity, which mimics aspects of Parkinson's disease, novel aroylhydrazone derivatives showed a statistically significant neuroprotective effect by preserving neuronal viability and levels of the antioxidant glutathione (B108866). nih.gov
Furthermore, Tetramethylpyrazine (TMP) , while not a hydrazine, is a similarly named small molecule that has shown significant neuroprotective effects in models of Parkinson's disease and spinal cord injury by mitigating apoptosis and oxidative stress. nih.govnih.gov These examples highlight that molecules with related structural motifs or properties can exhibit protective effects in the nervous system.
Table 2: Neuroprotective Findings in Compounds Related to Hydrazine Derivatives
| Compound | Disease Model | Observed Neuroprotective Mechanism | Reference |
|---|---|---|---|
| Hydralazine | Rat Spinal Cord Injury | Acrolein scavenging, reduction of tissue damage. | nih.gov |
| Aroylhydrazone Derivatives | 6-Hydroxydopamine-induced Neurotoxicity (Parkinson's Model) | Preservation of synaptosomal viability and glutathione levels. | nih.gov |
| Tetramethylpyrazine (TMP) | MPTP-induced Parkinson's Disease (Rat Model) | Inhibition of mitochondrial apoptotic pathway and oxidative stress. | nih.gov |
| Tetramethylpyrazine (TMP) | Acute Spinal Cord Injury (Rat Model) | Upregulation of Protein kinase D-1 (PKD1) and alleviation of oxidative stress. | nih.gov |
Reduction of Mutant Protein Aggregates in Neurodegenerative Disorders (e.g., Huntington's Disease)
Neurodegenerative disorders, such as Huntington's disease, are often characterized by the accumulation of misfolded proteins, leading to cellular dysfunction and death. nih.govfrontiersin.org Huntington's disease, for instance, is caused by a mutation in the huntingtin gene, resulting in a protein prone to aggregation. nih.govnih.gov While direct studies on this compound's effect on protein aggregates are scarce, research on its derivative, Meldonium, has shown promise in models of Huntington's disease.
Meldonium has demonstrated neuroprotective effects by improving mitochondrial dysfunction, a key factor in the pathology of Huntington's disease. mdpi.com Specifically, it has been shown to restore the expression of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.com By enhancing mitochondrial health, Meldonium may help neuronal cells better cope with the stress induced by mutant protein aggregates, thereby potentially reducing their toxic effects and improving motor function. mdpi.com
The accumulation of mutant huntingtin protein is a primary pathogenic event in Huntington's disease, leading to the formation of intracellular inclusion bodies. nih.govfrontiersin.org The ability of compounds to mitigate the downstream effects of these aggregates, such as mitochondrial impairment, represents a significant therapeutic strategy.
Enhancement of Mitochondrial Bioenergetics and Pyruvate (B1213749) Utilization
The derivatives of this compound, particularly Meldonium, have a well-established role in modulating cellular energy metabolism. A key aspect of this is the enhancement of mitochondrial bioenergetics and a shift in substrate utilization from fatty acids to glucose.
Under normal conditions, the heart and other tissues rely heavily on the β-oxidation of fatty acids for energy production. However, under ischemic conditions, this process becomes less efficient and can lead to the accumulation of toxic intermediates. patsnap.com Meldonium treatment has been shown to shift the energy metabolism towards glycolysis, which is a more oxygen-efficient pathway. wikipedia.org
A significant finding is Meldonium's effect on pyruvate dehydrogenase (PDH) flux. In a study on diabetic rodent hearts, Meldonium treatment was found to elevate PDH flux, indicating an increase in cardiac glucose oxidation. nih.gov This enhancement of pyruvate utilization is a critical mechanism for improving cellular function, especially under conditions of metabolic stress. By promoting the aerobic oxidation of pyruvate, Meldonium helps to maintain ATP production while reducing the cellular burden of lactate (B86563) accumulation. nih.gov
Cardioprotective Mechanisms through Derivative Action
The cardioprotective effects of Meldonium, a derivative of this compound, are the most extensively studied aspect of its biological activity. These effects are primarily mediated through its influence on L-carnitine levels and fatty acid metabolism.
Inhibition of Gamma-Butyrobetaine Hydroxylase (BBOX) Activity
The primary mechanism of action for Meldonium is the competitive inhibition of gamma-butyrobetaine hydroxylase (BBOX). patsnap.comwikipedia.org BBOX is the enzyme responsible for the final step in the biosynthesis of L-carnitine, catalyzing the conversion of gamma-butyrobetaine (GBB) to L-carnitine. patsnap.com By inhibiting BBOX, Meldonium effectively reduces the endogenous synthesis of L-carnitine. wikipedia.orgnih.gov This action is crucial as L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. patsnap.com
The inhibition of BBOX by Meldonium leads to a decrease in L-carnitine levels in tissues, which in turn limits the rate of fatty acid oxidation. wikipedia.org This metabolic shift is particularly beneficial in ischemic conditions, where a reduction in oxygen supply makes fatty acid oxidation less favorable and potentially harmful due to the accumulation of cytotoxic intermediates. patsnap.com
Interaction with Organic Cation Transporter 2 (OCTN2)
In addition to inhibiting its synthesis, derivatives of this compound also affect L-carnitine levels through interaction with the organic cation transporter 2 (OCTN2). nih.gov OCTN2, also known as SLC22A5, is a high-affinity carnitine transporter responsible for the uptake of carnitine from the diet and its reabsorption in the kidneys.
Meldonium has been identified as an inhibitor of OCTN2, further contributing to the reduction of L-carnitine concentrations in the body. nih.gov This dual mechanism of action, inhibiting both the synthesis and transport of L-carnitine, makes Meldonium a potent regulator of fatty acid metabolism.
Regulation of L-Carnitine Biosynthesis Pathways
The regulation of L-carnitine biosynthesis also leads to an accumulation of its precursor, gamma-butyrobetaine (GBB). Increased levels of GBB have been associated with the stimulation of nitric oxide (NO) synthesis, which can contribute to vasodilation and improved blood flow. patsnap.com
Summary of Cardioprotective Mechanisms of Meldonium
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Inhibition of L-carnitine synthesis | Gamma-Butyrobetaine Hydroxylase (BBOX) | Decreased endogenous L-carnitine production | patsnap.comwikipedia.org |
| Inhibition of L-carnitine transport | Organic Cation Transporter 2 (OCTN2) | Reduced uptake and reabsorption of L-carnitine | nih.gov |
| Metabolic shift | Cellular energy metabolism | Decreased fatty acid oxidation and increased glucose utilization | patsnap.comwikipedia.org |
| Vasodilation | Nitric Oxide (NO) synthesis | Increased GBB levels stimulate NO production | patsnap.com |
Other Investigated Biological Modulations (e.g., Beta-Adrenergic Receptor Activity)
Beyond its well-defined role in metabolic regulation, research has suggested other potential biological activities of this compound derivatives. One area of investigation is the modulation of beta-adrenergic receptor activity.
Some reports suggest that Meldonium may act as a beta-adrenoreceptor sensitizer. mdpi.com For instance, it has been reported that Meldonium can enhance the effectiveness of beta-adrenoceptor activation, which could have implications for cognitive processes such as attention and concentration. mdpi.com However, the direct molecular interactions and the full extent of this activity are not as well-characterized as its metabolic effects and require further investigation.
The primary mechanism of beta-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), which mediates various physiological responses, including increased heart rate and contractility. Any modulation of these receptors could have significant physiological consequences.
Toxicological Profiles and Mechanistic Carcinogenesis Research of 1,1,2 Trimethylhydrazine Dihydrochloride
Carcinogenic Potential and Tumor Induction Studies
1,1,2-Trimethylhydrazine dihydrochloride (B599025) has been identified as a carcinogenic agent in animal models, inducing tumors in various tissues. The pattern of tumor induction suggests a systemic distribution of the compound or its metabolites, leading to neoplastic changes in susceptible organs.
While several substituted hydrazines are well-documented for their potent induction of tumors in the large bowel, specific mechanistic studies on gastrointestinal tract tumorigenesis induced solely by 1,1,2-trimethylhydrazine dihydrochloride are not extensively detailed in the available scientific literature. However, research on closely related hydrazine (B178648) compounds, such as 1,2-dimethylhydrazine (B38074) (DMH), provides a strong basis for hypothesizing the mechanisms that may be involved. For many carcinogenic hydrazines, the liver plays a crucial role in their metabolic activation, a necessary step for their carcinogenic effects in the colon and other parts of the gastrointestinal tract.
It is proposed that, similar to other carcinogenic hydrazines, 1,1,2-trimethylhydrazine undergoes metabolic activation to form reactive intermediates that are then transported to the colon. These reactive species are thought to be the ultimate carcinogens that interact with cellular macromolecules in the colonic epithelium, initiating the carcinogenic process. This process is believed to involve the formation of DNA adducts, leading to mutations in critical genes that control cell growth and differentiation, ultimately resulting in the development of adenomas and carcinomas. One study noted that trimethylhydrazine (B156840) hydrochloride is among a group of synthetically manufactured hydrazines that are known to induce large bowel cancer in laboratory animals. nih.gov
More direct evidence exists for the carcinogenic effects of this compound in tissues outside of the gastrointestinal tract. A lifetime administration study in Swiss mice demonstrated the tumorigenicity of trimethylhydrazine hydrochloride. In this research, the compound was administered in the drinking water, leading to a significant increase in the incidence of tumors in blood vessels, lungs, and kidneys.
The tumors induced in the vascular tissue were histopathologically classified as angiosarcomas. In the lungs and kidneys, the observed neoplasms were characterized as adenomas. The table below summarizes the tumor incidence observed in this key study.
Tumor Incidence in Swiss Mice Administered Trimethylhydrazine Hydrochloride
| Tissue | Treatment Group Tumor Incidence (%) | Control Group Tumor Incidence (%) |
|---|---|---|
| Blood Vessels | 85 | 5 |
| Lungs | 44 | 22 |
| Kidneys | 6 | 0 |
Data sourced from a study on the tumorigenicity of trimethylhydrazine hydrochloride in Swiss mice.
This study provides clear evidence of the carcinogenic potential of 1,1,2-trimethylhydrazine in vascular, pulmonary, and renal tissues in a dose-responsive manner.
Elucidation of Toxicity Mechanisms
The toxicity and carcinogenicity of hydrazine compounds are intrinsically linked to their metabolic activation into reactive species that can damage cellular components. While specific research on the metabolic pathways of 1,1,2-trimethylhydrazine is limited, the established mechanisms for other hydrazines provide a strong framework for understanding its mode of action.
The metabolic activation of hydrazine derivatives is a critical initiating step in their carcinogenic activity. This biotransformation is generally believed to occur in the liver, involving enzymatic systems such as cytochrome P450. nih.gov For many hydrazines, this process involves oxidation steps that lead to the formation of highly reactive intermediates, including free radicals and electrophilic species like carbonium ions. sci-hub.st
In the case of other alkylhydrazines, such as procarbazine, metabolism is known to be complex, involving the formation of azo and azoxy derivatives, which are precursors to the ultimate carcinogenic methyl carbonium ion. sci-hub.st It is plausible that 1,1,2-trimethylhydrazine undergoes a similar metabolic activation process, where the methyl groups are involved in the formation of reactive electrophiles capable of alkylating cellular macromolecules. The generation of these reactive species is considered a pivotal event in the initiation of carcinogenesis. nih.gov
Once formed, the reactive metabolites of hydrazines can covalently bind to nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. The formation of DNA adducts is a key molecular event in chemical carcinogenesis, as these adducts can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired. mdpi.com
For some hydrazine derivatives, the formation of specific DNA adducts, such as O6-methylguanine and N7-methylguanine, has been demonstrated. nih.gov These adducts can disrupt the normal structure and function of DNA, leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes, which are critical steps in the development of cancer. While direct evidence for specific DNA adducts formed by 1,1,2-trimethylhydrazine is not available in the current literature, it is highly probable that its carcinogenicity is mediated through the formation of such adducts, given its structural similarity to other known alkylating hydrazines. The interaction between small molecules and DNA is a common mechanism for the antitumor effect of certain drugs, and conversely, it is also a mechanism of carcinogenesis for many chemical compounds. mdpi.com
In addition to direct DNA damage through adduct formation, the metabolism of hydrazines can also lead to the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. The metabolism of some chemicals can generate ROS, which can damage cellular components, including lipids, proteins, and DNA. cumhuriyet.edu.tr
Comparative Toxicological Assessments with Related Hydrazine Compounds
The toxicity of hydrazine and its alkylated derivatives is well-documented, with effects observed across multiple organ systems. The position and number of methyl groups on the hydrazine molecule significantly influence the toxicological and carcinogenic properties. This section provides a comparative analysis of key hydrazine compounds to contextualize the potential toxicological profile of this compound.
Hydrazine compounds, including hydrazine, monomethylhydrazine (MMH), 1,1-dimethylhydrazine (B165182) (UDMH), and 1,2-dimethylhydrazine (SDMH), are known for their use as rocket propellants and in various industrial applications. pageplace.dewikipedia.org Exposure to these chemicals can lead to a range of adverse health effects. nih.gov
Acute toxicity studies reveal differences in the potency of various hydrazines. For instance, in 4-hour inhalation studies, 1,1-dimethylhydrazine was found to be more toxic to rats and mice than hydrazine. nih.gov The lethal concentrations (LC50) for a 4-hour exposure were 252 ppm for 1,1-dimethylhydrazine in rats, compared to 570 ppm for hydrazine. nih.gov For 1,2-dimethylhydrazine, the 4-hour LC50 in rats was estimated to be between 280-400 ppm. nih.gov
The toxic effects of hydrazines are not limited to inhalation. Dermal exposure can also be significant, with monomethylhydrazine reported to be more toxic than both hydrazine and UDMH via this route. industrialchemicals.gov.au
Mechanistic Insights into Carcinogenesis
The carcinogenic potential of hydrazines is a significant concern. The International Agency for Research on Cancer (IARC) has classified hydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine as possibly carcinogenic to humans (Group 2B). The metabolism of these compounds is a key factor in their carcinogenicity. nih.gov It is believed that the biotransformation of hydrazines leads to the formation of reactive species that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. nih.gov
The structure of the hydrazine derivative plays a crucial role in its carcinogenic activity. Studies have shown that 1,2-dimethylhydrazine is a potent carcinogen. pageplace.de The metabolic activation of these compounds, often by cytochrome P450 enzymes, is a critical step in their carcinogenic process. dtic.mil This activation can lead to the formation of alkylating agents that damage DNA. researchgate.net For example, the metabolism of 1,1-dimethylhydrazine and monomethylhydrazine can produce reactive metabolites that covalently bind to nucleic acids. oup.com
The table below summarizes the carcinogenic findings for several hydrazine compounds in animal studies.
| Compound | Species | Route of Administration | Target Organs for Carcinogenicity |
| Hydrazine | Mice, Rats, Hamsters | Inhalation, Oral | Lung, Liver, Nasal Cavity |
| 1,1-Dimethylhydrazine (UDMH) | Mice, Rats, Hamsters | Inhalation, Oral | Lung, Liver, Blood Vessels, Colon, Kidney, Pituitary Gland, Pancreas, Thyroid |
| 1,2-Dimethylhydrazine (SDMH) | Mice, Rats, Hamsters | Oral, Subcutaneous | Colon, Intestine, Vascular System, Liver |
| Monomethylhydrazine (MMH) | Mice, Rats | Oral, Inhalation | Lung, Liver |
This table is a compilation of findings from multiple sources. pageplace.denih.govindustrialchemicals.gov.auuzh.chuzh.ch
The data clearly indicates that the site of tumor induction varies with the specific hydrazine compound. For example, 1,2-dimethylhydrazine is a well-established colon carcinogen in rodents, while 1,1-dimethylhydrazine induces tumors in a wider range of organs. uzh.ch
The following interactive data table provides a comparative overview of the acute toxicity of different hydrazine compounds.
Comparative Acute Toxicity of Hydrazine Compounds
| Compound | Species | Route | LC50 / LD50 | Reference |
|---|---|---|---|---|
| Hydrazine | Rat | Inhalation (4h) | 570 ppm | nih.gov |
| Hydrazine | Mouse | Inhalation (4h) | 252 ppm | nih.gov |
| 1,1-Dimethylhydrazine (UDMH) | Rat | Inhalation (4h) | 252 ppm | nih.gov |
| 1,1-Dimethylhydrazine (UDMH) | Mouse | Inhalation (4h) | 172 ppm | nih.gov |
| 1,1-Dimethylhydrazine (UDMH) | Hamster | Inhalation (4h) | 392 ppm | nih.gov |
| 1,2-Dimethylhydrazine (SDMH) | Rat | Inhalation (4h) | 280-400 ppm | nih.gov |
| Monomethylhydrazine (MMH) | Rat | Oral | 32-33 mg/kg | industrialchemicals.gov.au |
| Monomethylhydrazine (MMH) | Mouse | Oral | 29-33 mg/kg | industrialchemicals.gov.au |
Computational Chemistry and in Silico Modeling of 1,1,2 Trimethylhydrazine Dihydrochloride
Structural and Energetic Computational Studies
Computational studies focused on the structure and energy of 1,1,2-Trimethylhydrazine dihydrochloride (B599025) are fundamental to understanding its stability, reactivity, and intermolecular interactions. These studies often employ a range of quantum mechanical and molecular mechanics methods to model the molecule in its gaseous or condensed phases.
Intermolecular interactions play a critical role in the solid-state structure and solution-phase behavior of 1,1,2-Trimethylhydrazine dihydrochloride. Computational modeling can elucidate the nature and strength of these interactions, which include:
Hydrogen Bonding: The presence of N-H protons and the chloride anions facilitates the formation of strong hydrogen bonds. Computational models can predict the geometries and energies of these bonds, which are key to the crystal lattice structure.
Electrostatic Interactions: The ionic nature of the dihydrochloride salt leads to significant electrostatic interactions between the trimethylhydrazinium cation and the chloride anions.
The thermodynamic properties of this compound are essential for understanding its stability and for process design and safety analysis. While experimental data for this specific compound is scarce, computational chemistry offers robust methods for their prediction.
Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is a key measure of a molecule's stability. High-level ab initio methods, such as G4 theory or composite methods like CBS-QB3, can be used to calculate the enthalpy of formation of 1,1,2-Trimethylhydrazine and its protonated forms with high accuracy. researchgate.netsuperfri.org These calculations typically involve optimizing the molecular geometry and calculating the vibrational frequencies to obtain the zero-point vibrational energy and thermal corrections. Isodesmic and homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used to reduce computational errors and improve the accuracy of the calculated enthalpy of formation. researchgate.net
Heat Capacity (Cp): The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. Statistical thermodynamics, combined with the results of quantum chemical calculations (optimized geometry and vibrational frequencies), can be used to predict the heat capacity of this compound at different temperatures. chemeo.comnist.govchemeo.com These calculations are crucial for modeling the behavior of the compound under varying thermal conditions.
Table 1: Calculated Thermodynamic Properties of Related Hydrazine (B178648) Derivatives
| Compound | Enthalpy of Formation (gas, kJ/mol) | Method |
| Hydrazine (N2H4) | 97.4 ± 0.5 | ATcT |
| 1,1-Dimethylhydrazine (B165182) | 82.3 ± 1.2 | Experimental |
| 1,2-Dimethylhydrazine (B38074) | 95.2 ± 1.0 | Experimental |
Reaction Mechanism Simulations and Quantum Chemical Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. These simulations can provide detailed information about transition states, reaction intermediates, and activation energies, which are often difficult to obtain experimentally.
For instance, the synthesis of 1,1,2-Trimethylhydrazine often involves the methylation of hydrazine. Quantum chemical calculations can be used to model the reaction pathway of this alkylation process, identifying the most likely mechanism (e.g., SN2) and the factors that influence the reaction rate and selectivity. researchgate.net
Furthermore, the decomposition pathways of this compound can be investigated using computational methods. By mapping the potential energy surface, it is possible to identify the lowest energy pathways for thermal decomposition, which is crucial for assessing the compound's stability and potential hazards.
DFT and ab initio molecular dynamics (AIMD) simulations can also be used to study the behavior of the compound in solution and its reactivity with other molecules, such as oxidizing or reducing agents. researchgate.net These simulations provide a dynamic picture of the chemical processes at the atomic level.
Molecular Docking and Ligand-Target Interaction Modeling
Understanding how this compound interacts with biological macromolecules is key to elucidating its biological activity. Molecular docking and other ligand-target interaction modeling techniques are instrumental in this regard.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed to predict its binding affinity for various biological targets, such as the organic cation/carnitine transporter 2 (OCTN2) or gamma-butyrobetaine hydroxylase (BBOX).
The process typically involves:
Obtaining the 3D structure of the target protein, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.
Generating a 3D conformation of the 1,1,2-Trimethylhydrazine cation.
Using a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the active site of the protein.
Scoring the different poses to estimate the binding affinity (e.g., in kcal/mol or as an estimated inhibition constant, Ki).
These predictions can help to prioritize compounds for experimental testing and to understand the structural basis for their biological activity.
Structure-based virtual screening (SBVS) is a computational technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound or its derivatives are being considered as potential drug candidates, SBVS can be a powerful tool.
The workflow for SBVS typically involves:
Target Preparation: Preparing the 3D structure of the biological target.
Library Preparation: Creating a database of 3D structures of the compounds to be screened.
Docking: Docking each compound in the library into the active site of the target protein.
Scoring and Ranking: Ranking the compounds based on their predicted binding affinities.
This approach allows for the rapid and cost-effective identification of potential lead compounds from vast chemical libraries, significantly accelerating the early stages of drug discovery.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
In the absence of direct experimental data, the ADMET profile of 1,1,2-trimethylhydrazine can be theoretically predicted based on its chemical structure. Computational tools and software platforms are widely used to estimate these properties, providing valuable insights into a compound's likely pharmacokinetic and toxicological characteristics. simulations-plus.comnih.gov
Predicted ADMET Profile of 1,1,2-Trimethylhydrazine
| ADMET Parameter | Predicted Property | Rationale/Comment |
| Absorption | ||
| Human Intestinal Absorption | High | Due to its low molecular weight and small size, it is likely to be well-absorbed. |
| Caco-2 Permeability | Moderate to High | Models often predict good permeability for small molecules, facilitating passage across the intestinal epithelium. nih.gov |
| Oral Bioavailability | Good | Expected to have good oral bioavailability assuming good absorption and moderate first-pass metabolism. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Small, lipophilic molecules can often cross the BBB. The methylation may increase lipophilicity compared to hydrazine. |
| Volume of Distribution (VDss) | Low to Moderate | As a small molecule, it is expected to distribute into total body water. |
| Metabolism | ||
| Primary Metabolism Route | Oxidation | The hydrazine moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes. optibrium.com |
| Metabolic Stability | Low to Moderate | Hydrazine derivatives are often readily metabolized in the liver. |
| Excretion | ||
| Primary Route of Excretion | Renal | The parent compound and its polar metabolites are likely to be excreted primarily through the kidneys into the urine. optibrium.com |
| Toxicity | ||
| Ames Mutagenicity | Potential positive | Hydrazine and its derivatives are known to have mutagenic potential. |
| Carcinogenicity | Potential concern | The hydrazine functional group is a structural alert for carcinogenicity. nih.gov |
| Hepatotoxicity | Potential risk | Liver toxicity is a known concern for many hydrazine compounds. |
This table presents a hypothetical ADMET profile for 1,1,2-trimethylhydrazine based on its structure and the known properties of similar compounds. These are predictive statements and have not been experimentally verified.
Detailed research findings from various in-silico platforms suggest that small molecules are generally predicted to have good absorption characteristics. nih.gov However, the presence of specific functional groups, such as the hydrazine in 1,1,2-trimethylhydrazine, can be flagged by toxicity prediction models. nih.gov For instance, many ADMET prediction tools incorporate alerts for reactive metabolites or structural motifs associated with toxicity. optibrium.com The metabolic fate is anticipated to involve enzymatic reactions, primarily oxidation, which is a common pathway for such nitrogen-containing compounds. optibrium.com
Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org These models are valuable for predicting the activity of new or untested chemicals. mdpi.com For a compound like 1,1,2-trimethylhydrazine, a QSAR analysis could be hypothetically applied to predict various biological effects, such as its carcinogenic potential, a known risk for some hydrazine derivatives. mdpi.com
A hypothetical QSAR study for the carcinogenicity of a series of alkylhydrazines might involve the following steps:
Dataset Collection : A dataset of alkylhydrazine compounds with known carcinogenic activity (e.g., expressed as TD50 values) would be compiled.
Descriptor Calculation : For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.
Model Development : Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Hypothetical QSAR Data for Carcinogenicity of Alkylhydrazines
| Compound | Biological Activity (log(1/TD50)) | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) |
| Hydrazine | 1.5 | 32.05 | -1.3 | -8.9 |
| Monomethylhydrazine | 1.8 | 46.07 | -0.7 | -8.5 |
| 1,1-Dimethylhydrazine | 2.1 | 60.10 | -0.4 | -8.2 |
| 1,2-Dimethylhydrazine | 2.3 | 60.10 | -0.3 | -8.1 |
| 1,1,2-Trimethylhydrazine | Predicted: 2.5 | 74.12 | -0.1 | -7.9 |
| Ethylhydrazine | 2.0 | 60.09 | -0.2 | -8.4 |
This table is a hypothetical representation of data that could be used in a QSAR study. The biological activity and descriptor values are illustrative and not based on experimental measurements for this specific set of compounds.
In this hypothetical QSAR model, descriptors such as molecular weight, the logarithm of the octanol-water partition coefficient (LogP), and the energy of the Highest Occupied Molecular Orbital (HOMO) could be used. slideshare.netcore.ac.uk These descriptors represent the size, hydrophobicity, and electronic properties of the molecules, respectively. A lower HOMO energy often correlates with higher stability and lower reactivity. The goal would be to derive an equation that could predict the carcinogenic activity of other alkylhydrazines, including 1,1,2-trimethylhydrazine, based on their descriptor values. Such models are instrumental in prioritizing compounds for further experimental testing and in understanding the structural features that drive toxicity. nih.gov
Advanced Analytical Methodologies for the Characterization and Research of 1,1,2 Trimethylhydrazine Dihydrochloride
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is indispensable for the molecular-level investigation of 1,1,2-Trimethylhydrazine Dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful method for elucidating the precise structure of 1,1,2-Trimethylhydrazine Dihydrochloride in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different methyl groups and the N-H protons. Due to the presence of the dihydrochloride salt, the amine protons are expected to be significantly deshielded and may exhibit broadness or exchange with solvent protons.
N(1)-Methyl Protons: The six protons of the two methyl groups on the N(1) atom, being chemically equivalent, would appear as a single singlet.
N(2)-Methyl Protons: The three protons of the methyl group on the N(2) atom would produce a separate singlet at a different chemical shift.
N-H Protons: The two N-H protons (one on N(2) and the protonated N(1)) would appear as distinct, likely broad, signals at a downfield chemical shift, characteristic of ammonium (B1175870) salts. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, three distinct carbon signals are anticipated:
One signal for the two equivalent methyl carbons attached to N(1).
A second signal for the methyl carbon attached to N(2).
A third, potentially upfield, signal for any adventitious carbon impurities.
The specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the protonation state.
| Predicted NMR Data for this compound |
| Nucleus |
| ¹H |
| ¹H |
| ¹H |
| ¹H |
| ¹³C |
| ¹³C |
Note: Predicted values are based on general principles for substituted hydrazines and ammonium salts. Actual values may vary based on solvent and experimental conditions. libretexts.orgresearchgate.netorganicchemistrydata.org
Mass Spectrometry (MS) for Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For volatile compounds like the free base of 1,1,2-Trimethylhydrazine, Electron Ionization (EI) is a common technique.
Upon ionization, the 1,1,2-trimethylhydrazine molecule (free base, C₃H₁₀N₂) forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (74.12 g/mol ). nist.govnist.gov This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uklibretexts.org The fragmentation is often initiated by the cleavage of bonds adjacent to the nitrogen atoms (α-cleavage). wikipedia.org
Key fragmentation pathways include:
Loss of a methyl radical (•CH₃): This leads to a stable fragment ion at m/z 59.
Cleavage of the N-N bond: This can result in fragments such as [N(CH₃)₂]⁺ at m/z 44 and [CH₃NH]⁺ at m/z 30.
Loss of larger neutral fragments: For example, the loss of diazene (B1210634) derivatives.
The mass spectrum of the free base, trimethylhydrazine (B156840), shows a prominent molecular ion peak and characteristic fragment peaks that confirm its structure. nist.govacs.org
| Observed Mass Spectrum Fragments for Trimethylhydrazine (Free Base) |
| m/z |
| 74 |
| 59 |
| 45 |
| 44 |
| 43 |
| 42 |
| 30 |
Data sourced from the NIST WebBook for Hydrazine (B178648), trimethyl- (CAS 1741-01-1). nist.gov
Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the IR spectrum provides key information about the N-H and C-H bonds, as well as vibrations characteristic of the hydrochloride salt structure.
The spectrum of a hydrazine salt is distinct from its free base. osti.gov The presence of the hydrochloride salt results in broad and strong absorptions in the 2400-3200 cm⁻¹ region, which are characteristic of ammonium (R₃N-H⁺) and amine hydrohalide (R₂N-H₂⁺) stretching vibrations.
Key expected absorption bands include:
N-H Stretching: Broad, strong bands in the 2400-3200 cm⁻¹ range, typical for amine salts. nih.govnist.gov
C-H Stretching: Sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl groups.
N-H Bending: Absorption bands in the 1500-1600 cm⁻¹ region.
C-H Bending: Bands around 1450-1470 cm⁻¹.
IR spectroscopy is particularly useful for monitoring reactions, such as the synthesis of the dihydrochloride salt from its free base, by observing the appearance of the broad N-H⁺ stretching bands. chemicalbook.com
| Typical IR Absorption Ranges for Hydrazine Salts |
| Functional Group |
| Ammonium/Amine Salt (N-H⁺) |
| Alkyl (C-H) |
| Amine Salt (N-H⁺) |
| Alkyl (C-H) |
Note: Ranges are generalized from typical values for amine hydrochlorides and related hydrazine salts.
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are paramount for separating this compound from impurities, starting materials, or degradation products, and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cdc.gov It is an ideal technique for analyzing volatile and thermally stable compounds. While the dihydrochloride salt itself is non-volatile, its free base, 1,1,2-trimethylhydrazine, can be analyzed by GC. This method is highly effective for identifying potential degradation products that might form during storage or chemical reactions. iaea.org
For related methylated hydrazines, GC-MS methods often involve derivatization to improve volatility and chromatographic peak shape. oup.comresearchgate.netnih.gov However, direct injection is also possible. Potential degradation products could include smaller amines, oxidation products, or rearrangement products, all of which could be separated and identified based on their retention times and mass spectra.
| GC-MS Parameters for Analysis of Methylated Hydrazines |
| Parameter |
| Column |
| Injection Mode |
| Carrier Gas |
| Oven Program |
| MS Ionization |
| MS Detection |
These are general conditions; specific method development would be required for 1,1,2-trimethylhydrazine. iaea.orgoup.com
Liquid Chromatography (LC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and polar compounds like this compound. Due to its high polarity, retaining and separating this compound on traditional reversed-phase (e.g., C18) columns can be challenging. researchgate.net
Several LC strategies can be employed:
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., cation-exchange) can provide excellent retention for polar, cationic compounds like protonated hydrazines. helixchrom.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar analytes and uses a polar stationary phase with a high organic content mobile phase.
Derivatization: The hydrazine can be reacted with a derivatizing agent (e.g., a carbonyl-containing compound) to form a less polar, UV-active, or fluorescent hydrazone, which can be easily analyzed by reversed-phase HPLC. researchgate.netrsc.org
LC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, allowing for the accurate quantification of the compound in complex matrices.
Elemental Analysis and Purity Verification Studies
The rigorous characterization of this compound is fundamental to its application in research and synthesis. Elemental analysis and purity verification are critical steps to confirm the molecular formula, establish the identity of the compound, and quantify the presence of any impurities. These analytical procedures underpin the reliability and reproducibility of experimental results.
The theoretical elemental composition of this compound is derived from its molecular formula, C₃H₁₂Cl₂N₂. cymitquimica.comcalpaclab.com This provides a baseline against which experimental results are compared. The molecular weight of the compound is 147.05 g/mol . calpaclab.com
Detailed Research Findings
Elemental analysis is typically conducted using combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen) are measured. The chlorine content is often determined by titration or ion chromatography after decomposition of the compound. These analyses are crucial for verifying that the empirical formula matches the theoretical composition.
Purity verification employs a range of advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used to separate the target compound from any starting materials, by-products, or degradation products. bldpharm.com For instance, in its synthesis, which may involve the alkylation of hydrazine hydrochloride, potential impurities could include less methylated hydrazine derivatives. Techniques like distillation and rectification are initial purification steps to remove these related substances.
Further characterization is often achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the arrangement of atoms and the integrity of the trimethylhydrazine framework. researchgate.net Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the parent compound. bldpharm.com
Commercial grades of this compound are available at various purity levels, commonly ranging from 90% to over 98%. cymitquimica.comcalpaclab.comindiamart.com The specific purity is determined and certified by the supplier using these validated analytical methods, with Certificates of Analysis (CoA) providing lot-specific data to the end-user. sigmaaldrich.com
Below are interactive tables summarizing the elemental composition and typical purity data for this compound.
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 3 | 36.033 | 24.50 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 8.22 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 48.22 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.05 |
| Total | 147.049 | 100.00 |
Table 2: Purity Verification Data for this compound
| Analytical Method | Purpose | Typical Purity Specification | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Separation of Impurities | >97% | bldpharm.com |
| Titration | Quantification of Chloride Content | Conforms to Specification | cdnsciencepub.com |
| Combustion Analysis | Determination of C, H, N Content | Conforms to Specification | researchgate.net |
| Supplier Data | Commercial Grade Purity | 90%, 97%, 98% | cymitquimica.comcalpaclab.comindiamart.com |
Applications in Organic Synthesis and Pharmaceutical Research and Development
Utility as a Reagent in Organic Synthesis
In the field of organic chemistry, substituted hydrazines are a critical class of compounds valued for their diverse reactivity and wide-ranging applicability. nbinno.com These nitrogen-rich molecules can function as nucleophiles and are essential building blocks for constructing complex molecular architectures. nbinno.comresearchgate.net
The primary utility of 1,1,2-trimethylhydrazine dihydrochloride (B599025) in organic synthesis is its function as a precursor. The presence of the hydrazine (B178648) functional group (-NHNH2) allows it to readily react with carbonyl compounds such as aldehydes and ketones. This condensation reaction forms hydrazones, which are stable intermediates. mdpi.comwisdomlib.org
These hydrazone intermediates are highly valuable as they can be used in subsequent steps to construct a variety of heterocyclic compounds—ring-like structures containing atoms of at least two different elements. mdpi.com For instance, these intermediates can undergo cyclization reactions to form pyrazoles, pyridazines, and other nitrogen-containing ring systems, which are prevalent scaffolds in many functional molecules. nbinno.com The ability to use building blocks like 1,1,2-trimethylhydrazine dihydrochloride allows for the stepwise and controlled construction of intricate molecules with specific, tailored properties. nbinno.com Furthermore, trifluoromethylated hydrazones are recognized as potent building blocks for creating nitrogen-containing organofluorine compounds used in both pharmaceuticals and agrochemicals. beilstein-journals.org
Contributions to Pharmaceutical Research and Development
Hydrazine derivatives are foundational to the development of new medicines due to their wide spectrum of biological activities. researchgate.netmdpi.com They serve as key intermediates in the synthesis of a vast number of therapeutic agents. organic-chemistry.orgbldpharm.com
This compound functions as a key "building block" or scaffold in medicinal chemistry. bldpharm.comresearchgate.net Modern drug discovery often focuses on creating libraries of structurally diverse molecules to test against biological targets. This compound provides a core structure that medicinal chemists can modify by attaching various other chemical groups. This process, known as derivatization, generates new chemical entities with the potential for therapeutic activity.
The demand for novel building blocks is driven by the need to explore new chemical space and develop drugs for emerging biological targets. researchgate.net By starting with a versatile precursor like this compound, researchers can efficiently synthesize a wide array of candidate molecules for pharmacological screening.
A significant application of hydrazine derivatives in pharmaceutical research is in the design of enzyme inhibitors. The free hydrazino group (-NHNH2) is known to be a strong binder to certain enzymes, leading to the inhibition of their activity. nih.gov Research has shown that compounds with a free hydrazino group can be potent inhibitors of pyridoxal-phosphate dependent enzymes. nih.gov
A well-documented example is the development of inhibitors for carbonic anhydrase (CA) enzymes, which are therapeutic targets for conditions like glaucoma and certain cancers. nih.govnih.gov Studies have demonstrated that hydrazine precursors can be used to synthesize heterocyclic compounds like pyrazolines. nih.govsemanticscholar.org When these pyrazoline rings are further substituted with groups like benzenesulfonamides, they show potent and sometimes selective inhibitory activity against specific CA isoenzymes, such as hCA I and hCA II. nih.gov The hydrazine-derived core is essential for this biological activity, highlighting the compound's role in creating molecules that can modulate biological pathways. semanticscholar.org
Relevance in Material Science and Industrial Chemical Processes
Beyond the laboratory, hydrazine derivatives are important starting materials for a range of industrial products, including specialty chemicals, polymers, and agrochemicals. researchgate.net
In industrial applications, this compound serves as an intermediate for producing specialty chemicals, including those used in agriculture. Many effective pesticides and herbicides are derived from hydrazine's versatile and reactive nature. calcasolutions.com The unique chemical structure of hydrazine allows it to be converted into compounds that are biologically active and stable for field use. calcasolutions.com
For example, hydrazine chemistry is used to create specific heterocyclic rings that form the active components of commercial agrochemicals. calcasolutions.com The herbicide Spike®, which contains a thiadiazole ring, and the plant growth regulator Maleic hydrazide, which is related to a pyridazine (B1198779) ring, are prominent examples of agrochemicals derived from hydrazine-based synthesis. calcasolutions.com This demonstrates the compound's role as a foundational element in the manufacturing of high-performance products for the agricultural industry.
Data Tables
Table 1: Summary of Applications of this compound
| Application Area | Specific Use and Function |
| Organic Synthesis | Acts as a precursor reagent, reacting with carbonyls to form hydrazone intermediates for the synthesis of complex heterocyclic compounds like pyrazoles and pyridazines. nbinno.commdpi.com |
| Pharmaceutical R&D | Serves as a molecular scaffold for creating novel drug candidates and as a key building block for designing targeted enzyme inhibitors, such as those for carbonic anhydrase. bldpharm.comnih.govsemanticscholar.org |
| Industrial Processes | Functions as an intermediate in the manufacturing of specialty chemicals and agrochemicals, including herbicides and plant growth regulators. researchgate.netcalcasolutions.com |
This compound (TMH), as a substituted hydrazine derivative, serves as a valuable reagent in organic synthesis and is a precursor in the development of pharmaceutically relevant molecules. Its primary utility lies in the formation of hydrazones and azines, which are crucial intermediates for constructing more complex organic compounds, including those for pharmaceuticals and agrochemicals. The hydrazine group within TMH can act as a nucleophile, allowing it to participate in substitution reactions. Furthermore, it can be oxidized to create corresponding nitroso or nitro derivatives, or reduced to form other substituted hydrazine compounds.
In the realm of pharmaceutical research, TMH has been investigated as a building block for novel therapeutic agents. For instance, research has demonstrated its use as a precursor in the synthesis of new potential anticancer agents. In these studies, TMH is reacted with various electrophiles to generate a diverse library of derivative compounds. Subsequent screening revealed that several of these synthesized molecules exhibited promising cytotoxic activity against cancer cell lines, such as those for breast and colon cancer, with some showing a degree of selectivity for cancerous cells over healthy ones. The mechanism of action for its biological activity is often attributed to its function as an alkylating agent, which can form covalent bonds with nucleophilic sites on biological macromolecules like DNA and proteins, thereby disrupting their normal function.
Table 1: Reactions and Applications in Synthesis
| Application Area | Reaction Type | Description |
|---|---|---|
| Organic Synthesis | Hydrazone Formation | Reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are versatile intermediates for further synthetic transformations. |
| Organic Synthesis | Azine Formation | Used in the synthesis of azines from carbonyl compounds, which can be used in applications such as dye production. |
| Pharmaceutical R&D | Precursor Synthesis | Serves as a starting material for creating diverse molecular derivatives, some of which have shown potential as anticancer agents. |
| Biological Research | Enzyme Inhibition | The hydrazine group can interact with enzymes, making it a tool for investigating enzyme inhibition mechanisms. |
Research into Energetic Materials and Propellant Formulations
While direct research specifically designating this compound as an energetic material or a primary component in propellant formulations is not widely documented, its chemical nature as a substituted hydrazine places it within a class of compounds historically significant in this field. The study of related hydrazine derivatives provides a framework for understanding its potential, primarily centered on the high energy released during their decomposition and their use as fuels.
Hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH) are well-established, high-performance liquid propellants used extensively in rocket and spacecraft thruster systems. google.comresearchgate.netnasa.gov These compounds are valued for their high heats of formation and, in some cases, hypergolicity (spontaneous ignition upon contact with an oxidizer), which simplifies engine design. google.comjes.or.jp
Research into the next generation of chemical propellants has focused on overcoming the drawbacks of traditional hydrazines, such as their high volatility and toxicity. google.comresearchgate.net This has led to investigations into other substituted hydrazine compounds that may offer a better balance of performance and handling characteristics. google.com A key research goal is to develop propellants with reduced vapor pressure to minimize toxicity concerns and handling risks. google.com Patents have been filed for liquid propellants utilizing substituted hydrazines, such as hydroxy- and cyano-substituted derivatives, which exhibit lower volatility while retaining favorable specific impulse. google.com Although 1,1,2-trimethylhydrazine is not explicitly named in this context, it belongs to the broader class of substituted hydrazines being considered for such applications.
The energetic properties of hydrazine derivatives are rooted in their thermal decomposition. Studies on hydrazine and monomethylhydrazine show that they decompose to produce gaseous products like ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂), releasing significant energy. nih.govcaltech.edunasa.gov The decomposition process is influenced by factors such as temperature, pressure, and the presence of catalysts. nih.govcaltech.eduresearchgate.net At lower temperatures, ammonia is a primary decomposition product, while at higher temperatures, nitrogen and hydrogen dominate. nih.govcaltech.eduresearchgate.net The presence of a catalyst, such as platinum, can significantly lower the initial decomposition temperature. nih.govcaltech.edu
Table 2: Decomposition Characteristics of Hydrazine
| Condition | Primary Decomposition Products | Effect on Decomposition |
|---|---|---|
| Lower Temperatures | NH₃ | - |
| Higher Temperatures | N₂, H₂ | - |
| Increased Pressure | Favors NH₃ formation over N₂ and H₂ | Onset of decomposition shifts to higher temperatures. nih.govcaltech.eduresearchgate.net |
| Decreased Heating Rate | - | Onset of decomposition shifts to lower temperatures. nih.govcaltech.eduresearchgate.net |
| Presence of Pt Catalyst | - | Reduces initial decomposition temperature by approximately 50%. nih.govcaltech.edu |
Furthermore, hydrazine and its derivatives are used to synthesize nitrogen-rich energetic salts. nih.gov These materials, such as dihydrazine tetranitroethide, are being explored as high-performance explosives and propellant additives. nih.gov They often exhibit high density, good oxygen balance, and impressive detonation properties, while the salt formation can mitigate the toxicity of the parent hydrazine. nih.gov The synthesis of such novel energetic compounds highlights a potential application pathway for hydrazine derivatives, including trimethylhydrazine (B156840), as building blocks for advanced energetic materials. nih.govresearchgate.net
Environmental Fate and Remediation Research of 1,1,2 Trimethylhydrazine Dihydrochloride
Identification and Characterization of Environmental Degradation Pathways
Hydrazine (B178648) and its derivatives, such as 1,1-dimethylhydrazine (B165182) (UDMH), are known to be highly reactive and degrade readily in various environmental media. cdc.gov Oxidation is the primary process governing their environmental fate. cdc.gov While direct studies on 1,1,2-trimethylhydrazine dihydrochloride (B599025) are limited, research on analogous compounds provides insight into its likely degradation pathways and byproducts. The oxidation of 1,1,2-Trimethylhydrazine dihydrochloride can lead to the formation of corresponding nitroso or nitro derivatives.
A significant concern with the degradation of substituted hydrazines is the formation of hazardous byproducts like N-nitrosodimethylamine (NDMA). NDMA is a potent carcinogen and a member of the N-nitrosamine family. researchgate.netwikipedia.org The oxidation of unsymmetrical dimethylhydrazine (UDMH), a structurally related compound, is a known pathway for the formation of NDMA. wikipedia.orgresearchgate.net The formation process can be influenced by the concentration of the parent compound; for UDMH, NDMA formation is reported to be optimal in the 50-80% concentration range in solution, with lower formation in more dilute solutions. dtic.mil Extrapolating from these findings suggests that under typical environmental conditions, the formation of significant amounts of nitrosamines from hydrazine spills might be limited. dtic.mil The pathway can involve a UDMH intermediate which, at neutral pH, is oxidized to form NDMA. researchgate.net
Another potential degradation product from substituted hydrazines is 1,1,4,4-tetramethyl-2-tetrazene. Studies on the oxidation of 1,1-dimethylhydrazine (UDMH) have identified 1,1,4,4-tetramethyl-2-tetrazene as one of the reaction products. researchgate.net Accelerated solvent extraction coupled with gas chromatography-tandem mass spectrometry has been used to identify various transformation products of UDMH in soil, which include 1,1,4,4-tetramethyl-2-tetrazene. researchgate.net This suggests that similar tetrazene structures could potentially form during the environmental degradation of 1,1,2-trimethylhydrazine.
Advanced Analytical Approaches for Environmental Contamination Detection
To monitor and assess the contamination of hydrazines and their byproducts in the environment, sensitive and reliable analytical methods are essential. Standard methods often employ chromatographic and spectrophotometric techniques. cdc.gov Advanced approaches offer higher sensitivity and specificity, which are crucial for detecting trace levels of contaminants.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques used to detect and measure hydrazines in environmental and biological samples. cdc.gov For unequivocal identification, these systems are often coupled with a mass spectrometer (MS). cdc.gov Gas chromatography–tandem mass spectrometry (GC-MS/MS), in particular, provides high sensitivity for determining transformation products of compounds like 1,1-dimethylhydrazine in complex matrices such as soil, with detection limits in the micrograms per kilogram (μg/kg) range. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another advanced method used for analyzing various environmental contaminants. europa.eu The use of isotopically labeled internal standards in these methods helps to compensate for potential matrix effects, improving the accuracy of quantification. epa.gov These methods can achieve very low detection limits, often in the nanogram per liter (ng/L) range, making them suitable for monitoring trace contamination in water. europa.eu
| Analytical Method | Sample Matrix | Detection Limit | Reference |
| Spectrophotometry | Water, Soil, Air | 0.02 - 0.065 µg/mL | cdc.gov |
| Gas Chromatography (GC) with NPD/FID | Water, Soil, Air | Not specified | cdc.gov |
| High-Performance Liquid Chromatography (HPLC) with ED | Water, Soil, Air | Not specified | cdc.gov |
| GC-MS/MS | Soil | 1.8 - 15 µg/kg | researchgate.net |
| HPLC-MS/MS | Water | Low ng/L range | europa.eu |
| GC/MS | Biological (Plasma, Liver) | ≈20 nmol/mL | nih.gov |
This table summarizes various analytical methods used for detecting hydrazines and their degradation products. Detection limits can vary based on the specific analyte, matrix, and instrument conditions. ED = electrochemical detector; FID = flame ionization detector; NPD = nitrogen-phosphorus detector.
Development of Remediation Strategies, Including Oxidative Degradation Pathways
Given the reactive nature of hydrazines, remediation strategies often focus on accelerating their natural degradation processes, particularly through oxidation. cdc.gov The degradation of hydrazine and 1,1-dimethylhydrazine in the environment is rapid, with oxidation being the dominant process. cdc.gov
Oxidative degradation can be achieved using various chemical oxidants. Research on related compounds shows that agents like potassium permanganate (B83412) and hydrogen peroxide can oxidize hydrazines. For poly(diacylhydrazine)s, a class of polymers containing hydrazine linkages, sodium hypochlorite (B82951) has been shown to be a rapid and effective oxidant, leading to decomposition into carboxylic acid and nitrogen gas, while common oxidants like oxygen and hydrogen peroxide were less effective. researchgate.net The oxidation of hydrazines in aquatic environments is influenced by factors such as pH and the presence of metal ions, with cupric ions shown to catalyze the oxidation of methylhydrazine. dtic.mil In the atmosphere, reactions with ozone and hydroxyl radicals are the major degradation pathways for hydrazine and UDMH. cdc.gov These findings suggest that chemical oxidation using strong oxidants could be a viable remediation strategy for soil and water contaminated with this compound.
Regulatory and Safety Considerations in Research Involving 1,1,2 Trimethylhydrazine Dihydrochloride
Compliance with International Non-proliferation Agreements (e.g., Missile Technology Control Regime)
The research, production, and transfer of 1,1,2-trimethylhydrazine dihydrochloride (B599025) and its parent compound, trimethylhydrazine (B156840), are impacted by international non-proliferation agreements designed to limit the spread of technologies used for weapons of mass destruction (WMD).
The most relevant of these is the Missile Technology Control Regime (MTCR) , a voluntary political understanding among 35 member states that aims to limit the proliferation of missiles capable of delivering nuclear, chemical, or biological weapons. armscontrolcenter.orgstate.govarmscontrolcenter.org The MTCR was established in 1987 and expanded its focus in 1992 to include missiles for all types of WMD. state.govarmscontrolcenter.org The regime operates by controlling the export of items listed in its Annex, which includes equipment, software, and technology. state.govmtcr.info
While 1,1,2-trimethylhydrazine dihydrochloride is not listed by its specific salt name, its parent hydrazine (B178648) derivative, Trimethylhydrazine (CAS 1741-01-1) , is explicitly listed in the MTCR Annex. mtcr.infomtcr.info It falls under Category II - Item 4: Propellants, Chemicals and Propellant Production . mtcr.info
Item 4.C.2 of the MTCR Annex includes:
Hydrazine with a concentration of more than 70%. mtcr.info
Hydrazine derivatives, including:
Monomethylhydrazine (MMH) mtcr.info
Unsymmetrical dimethylhydrazine (UDMH) mtcr.info
Trimethylhydrazine mtcr.info
These substances are controlled because they are high-energy liquid rocket fuels, often hypergolic (self-igniting) with oxidizers, making them critical components for missile propulsion systems. mtcr.infolookchem.com
Transfers of Category II items are subject to case-by-case evaluation by member countries, with several factors being considered, including concerns about WMD proliferation, the capabilities and objectives of the recipient state's missile programs, and the stated end-use of the transfer. fas.orgarmscontrol.org Unlike Category I items, which are subject to a strong presumption of denial, the export of Category II items is less restrictive, acknowledging their potential for dual-use in applications like national space programs. armscontrolcenter.orgarmscontrol.orgfaa.gov Therefore, any research involving the synthesis, use, or transfer of this compound must be conducted with full awareness of and compliance with the national export control laws that implement the MTCR guidelines. state.govfaa.gov
Development and Implementation of Stringent Laboratory Safety Protocols for Carcinogenic Agents
Hydrazine and its derivatives are recognized as highly toxic and carcinogenic substances, demanding rigorous safety protocols in a laboratory setting. nih.gov The International Agency for Research on Cancer (IARC) has classified hydrazine as "possibly carcinogenic to humans (Group 2B)," based on sufficient evidence in experimental animals. inchem.org The U.S. Environmental Protection Agency (EPA) has classified hydrazine and its derivatives like 1,1-dimethylhydrazine (B165182) and 1,2-dimethylhydrazine (B38074) as probable human carcinogens (Group B2). cdc.govepa.govepa.gov Animal studies on compounds such as 1,2-dimethylhydrazine dihydrochloride have demonstrated potent carcinogenic activity, inducing tumors in various organs. cdc.govnih.govchemicalbook.com
Given the suspected carcinogenicity and high acute toxicity of this compound, a multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Key Laboratory Safety Protocols:
| Control Category | Protocol | Rationale and Details |
| Engineering Controls | Use of Containment Equipment | All procedures involving the handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood or a glove box. unm.educase.edujefferson.edu This primary containment is essential to prevent the inhalation of aerosols or vapors, which are highly toxic. unm.eduresearchgate.net |
| Ventilation | The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted safely. nd.edu | |
| Administrative Controls | Standard Operating Procedures (SOPs) | A detailed, chemical-specific SOP must be written and approved before any work begins. unm.edu This document should outline all procedural steps, hazard controls, decontamination procedures, and emergency responses. unm.educase.edund.edu |
| Access Control and Designated Areas | Work with this compound should be restricted to a designated area within the laboratory. jefferson.edu Only trained and authorized personnel should be allowed access to this area. Signage indicating the presence of a potent carcinogen is required. unm.edujefferson.edu | |
| Training | All personnel must receive documented training on the specific hazards of hydrazine derivatives, the details of the SOP, the proper use of PPE, and emergency procedures before being permitted to work with the compound. unm.edund.edu | |
| Personal Protective Equipment (PPE) | Hand Protection | Chemical-resistant gloves are mandatory. Double-gloving with nitrile or neoprene gloves is a common practice to provide robust protection against skin contact. unm.edund.edu |
| Eye and Face Protection | Chemical splash goggles must be worn at all times. unm.edu A face shield should be worn over the goggles during procedures with a high potential for splashes or splattering. unm.edund.edu | |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin. nd.edu Leather is unsuitable as it can absorb hydrazines. dtic.mil | |
| Decontamination & Waste Disposal | Surface Decontamination | All surfaces and equipment must be decontaminated after use following an approved procedure. |
| Waste Management | All waste contaminated with this compound (e.g., gloves, pipette tips, surplus chemical) must be segregated, clearly labeled as "Hazardous Waste - Carcinogen," and disposed of in accordance with institutional, federal, and state regulations. case.edund.edunih.gov |
Ethical Considerations in Research with Highly Toxic Compounds
The use of highly toxic and carcinogenic compounds like this compound in research raises significant ethical questions that must be addressed by investigators and institutional review boards. The core ethical principle is the duty to protect the health and safety of laboratory personnel, the wider community, and the environment, while still enabling the pursuit of valuable scientific knowledge.
A primary ethical obligation lies with the Principal Investigator (PI), who is responsible for ensuring that the potential benefits of the research justify the inherent risks. jefferson.edund.edu This involves a thorough risk assessment and a commitment to the principle of "As Low As Reasonably Achievable" (ALARA) concerning personnel exposure. The PI must ensure that all safety infrastructure is in place and functioning correctly and that every individual involved is fully informed of the risks and has received comprehensive training. unm.edujefferson.edu
Ethical research conduct also extends to environmental responsibility. Given the extreme toxicity of hydrazine compounds to aquatic life and their potential for environmental persistence, there is an ethical imperative to minimize waste generation. researchgate.net This includes careful planning of experiments to use the smallest feasible quantities of the chemical and adhering to strict protocols for the decontamination and disposal of all hazardous waste to prevent environmental release. case.edund.edu
Furthermore, the dual-use potential of this chemical, as recognized by its inclusion in the MTCR annex, introduces another layer of ethical responsibility. mtcr.info Researchers and institutions have an obligation to be aware of the non-proliferation landscape and to ensure that their research, materials, and findings are not intentionally or inadvertently diverted to illicit weapons programs. This requires a culture of security awareness and compliance with all relevant regulations governing the transfer and use of such sensitive materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
